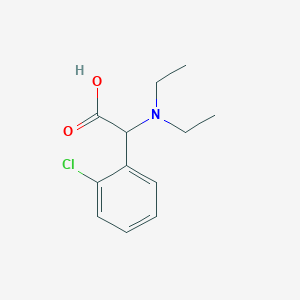
(2-Chlorophenyl)(diethylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(diethylamino)acetic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a diethylamino group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(diethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and diethylamine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenols, anilines, ethers.
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in studies to understand enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Medicine:
Pharmaceuticals: It is investigated for its potential use in developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism by which (2-Chlorophenyl)(diethylamino)acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological macromolecules, altering their function or activity. The chlorinated phenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
(2-Chlorophenyl)acetic acid: Lacks the diethylamino group, making it less versatile in terms of chemical reactivity and biological activity.
(2-Bromophenyl)(diethylamino)acetic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
(2-Chlorophenyl)(methylamino)acetic acid: Contains a methylamino group instead of diethylamino, which may alter its pharmacokinetic properties and biological effects.
Uniqueness: (2-Chlorophenyl)(diethylamino)acetic acid is unique due to the presence of both a chlorinated phenyl group and a diethylamino group, which confer distinct chemical and biological properties
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-2-(diethylamino)acetic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(4-2)11(12(15)16)9-7-5-6-8-10(9)13/h5-8,11H,3-4H2,1-2H3,(H,15,16) |
InChIキー |
JNWZCPLEUZUNFM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(C1=CC=CC=C1Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


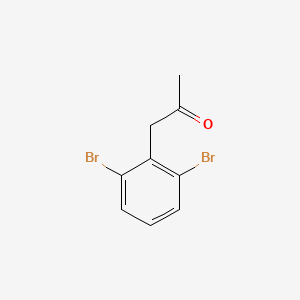
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
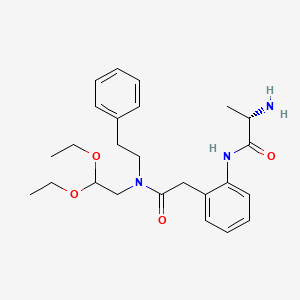
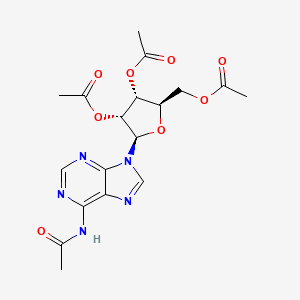
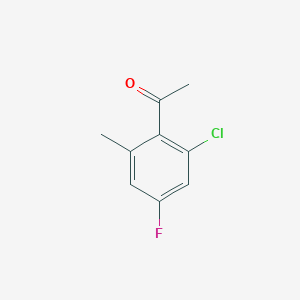
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)


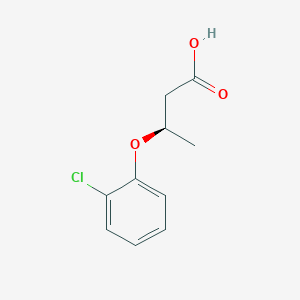
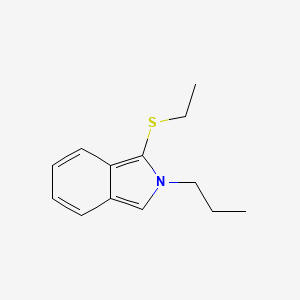
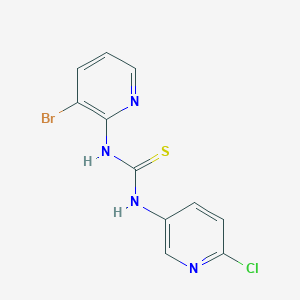

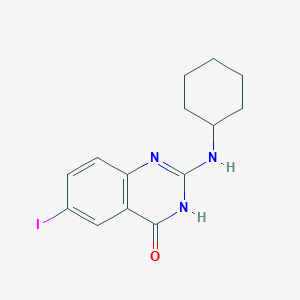
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
